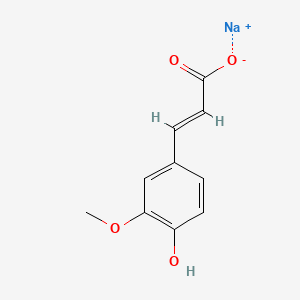

Férulate de sodium

Vue d'ensemble

Description

Le férulate de sodium est le sel de sodium de l'acide férulique, un composé que l'on trouve couramment dans les parois cellulaires des plantes. Il est connu pour ses propriétés antioxydantes et est utilisé dans la médecine traditionnelle chinoise pour le traitement des maladies cardiovasculaires et cérébrovasculaires. Le this compound est également utilisé pour prévenir la thrombose, bien que les preuves cliniques de haute qualité pour ces effets soient limitées .

Applications De Recherche Scientifique

Sodium ferulate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various ferulate derivatives.

Biology: Sodium ferulate is studied for its antioxidant and anti-inflammatory properties.

Medicine: It is investigated for its potential therapeutic effects on cardiovascular and cerebrovascular diseases, as well as its role in preventing thrombosis.

Industry: Sodium ferulate is used in the food industry to mask the aftertaste of artificial sweeteners and as a dietary supplement

Mécanisme D'action

Target of Action

Sodium ferulate (SF), the sodium salt of ferulic acid, is a naturally occurring dietary flavonoid found in grains, fruits, and vegetables . It targets various receptors or enzymes and modulates neuro-signaling pathways . SF has been shown to have potent anti-oxidative and anti-inflammatory effects .

Mode of Action

SF exerts its protective effect on ischemia perfusion injury by antagonizing the effect of ET-1 and by accelerating the production of nitric oxide (NO) . It also inhibits the production of inflammatory mediators . SF has been found to inhibit platelet aggregation and thrombus formation, prevent oxidation, decrease free radicals production and accelerate their clearance, decrease serum lipids, and inhibit oxidation of low-density lipoproteins .

Biochemical Pathways

SF affects several biochemical pathways. It inhibits hepatic RhoA/Rho-kinase signaling and activates the NO/PKG pathway . It also activates the TLR7/9-MyD88-IRF7 signaling pathway and inhibits the NF-κB signaling pathway . These actions effectively reduce basal intrahepatic resistance in cirrhotic rats .

Pharmacokinetics

SF is stable, water-soluble, and can be easily synthesized . It stays in the bloodstream for longer periods than other dietary polyphenols and antioxidants and easily crosses the blood-brain barrier . The use of novel drug delivery systems such as solid-lipid nanoparticles (SLNs) or its salt forms further enhance its bioavailability and cerebral penetration .

Result of Action

SF has been used to treat patients with cardiovascular and cerebrovascular diseases for decades . Clinical studies demonstrated significant protective properties of SF in cardiovascular and cerebrovascular ischemic diseases . It has also been found to have a protective effect against influenza virus infection .

Action Environment

The action of SF can be influenced by environmental factors. For example, the presence of other drugs can affect the metabolism and anticoagulation intensity of SF

Analyse Biochimique

Biochemical Properties

Sodium ferulate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, sodium ferulate inhibits the activity of cyclooxygenase and thromboxane A2 synthase, which are crucial in the inflammatory response . Additionally, sodium ferulate interacts with low-density lipoproteins (LDLs), preventing their oxidation and thereby reducing the risk of atherosclerosis . The compound also affects the activity of liver mevalonate-5-pyrophosphate dehydrogenase, leading to a decrease in serum lipid levels .

Cellular Effects

Sodium ferulate exerts various effects on different cell types and cellular processes. It has been shown to inhibit the production of inflammatory mediators and reduce platelet aggregation . In neuronal cells, sodium ferulate has neuroprotective effects by suppressing the interleukin-1β-induced c-Jun N-terminal kinase signaling pathway and upregulating the MEK/ERK1/2 and Akt/p70S6K survival pathways . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.

Molecular Mechanism

At the molecular level, sodium ferulate exerts its effects through several mechanisms. It binds to and inhibits cyclooxygenase and thromboxane A2 synthase, reducing the production of pro-inflammatory mediators . Sodium ferulate also induces mitochondrial apoptosis by generating reactive oxygen species and interfering with the cell cycle of cancer cells . Furthermore, it modulates gene expression by increasing the expression of tumor protein 53 and decreasing the expression of cyclin-dependent kinases, leading to cell cycle arrest .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium ferulate change over time. The compound is stable and water-soluble, making it suitable for various experimental conditions . Long-term administration of sodium ferulate has shown to prevent age-related increases in inflammatory markers and improve cell survival signaling pathways in aged rats

Dosage Effects in Animal Models

The effects of sodium ferulate vary with different dosages in animal models. In studies on colitis, sodium ferulate demonstrated significant ameliorative effects at doses of 200, 400, and 800 mg/kg . Higher doses of sodium ferulate have been associated with enhanced anti-inflammatory and antioxidant activities, while excessive doses may lead to adverse effects . Therefore, determining the optimal dosage is crucial for maximizing its therapeutic benefits.

Metabolic Pathways

Sodium ferulate is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, influencing the metabolism of other drugs . Sodium ferulate also affects the activity of enzymes involved in lipid metabolism, such as liver mevalonate-5-pyrophosphate dehydrogenase, leading to reduced serum lipid levels . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, sodium ferulate is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cell membranes . Sodium ferulate’s distribution is influenced by its water solubility and stability, allowing it to accumulate in specific tissues and exert its therapeutic effects .

Subcellular Localization

Sodium ferulate’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules to exert its effects . Sodium ferulate’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its therapeutic potential.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le férulate de sodium peut être synthétisé par estérification de l'acide férulique suivie d'une neutralisation par l'hydroxyde de sodium. La réaction implique généralement la dissolution de l'acide férulique dans un solvant alcoolique, tel que le méthanol ou l'éthanol, puis l'ajout d'hydroxyde de sodium pour former le sel de sodium .

Méthodes de production industrielle : Dans les milieux industriels, le this compound est souvent produit par extraction de l'acide férulique à partir de sources végétales telles que la racine d'Angelica sinensis ou de Ligusticum chuanxiong. L'acide férulique extrait est ensuite soumis au processus d'estérification et de neutralisation pour donner du this compound .

Analyse Des Réactions Chimiques

Types de réactions : Le férulate de sodium subit diverses réactions chimiques, notamment :

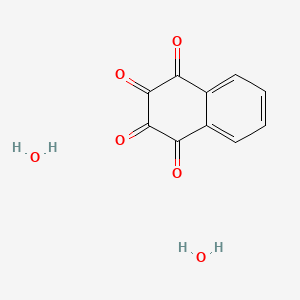

Oxydation : Le this compound peut être oxydé pour former des quinones et d'autres produits d'oxydation.

Réduction : Il peut être réduit pour former de l'acide dihydroférulique.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle sont utilisés dans des conditions basiques ou acides.

Principaux produits :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Acide dihydroférulique.

Substitution : Divers dérivés de ferulate substitués.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur pour la synthèse de divers dérivés du ferulate.

Biologie : Le this compound est étudié pour ses propriétés antioxydantes et anti-inflammatoires.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels sur les maladies cardiovasculaires et cérébrovasculaires, ainsi que pour son rôle dans la prévention de la thrombose.

Industrie : Le this compound est utilisé dans l'industrie alimentaire pour masquer le goût amer des édulcorants artificiels et comme complément alimentaire

5. Mécanisme d'action

Le this compound exerce ses effets par plusieurs mécanismes :

Activité antioxydante : Il élimine les radicaux libres et réduit le stress oxydatif.

Effets anti-inflammatoires : Le this compound inhibe la production de cytokines pro-inflammatoires et module les voies de signalisation telles que la voie du facteur nucléaire-kappaB.

Protection cardiovasculaire : Il antagonise les effets de l'endothéline-1 et favorise la production d'oxyde nitrique, ce qui contribue à la vasodilatation et à la protection contre les lésions d'ischémie-reperfusion.

Comparaison Avec Des Composés Similaires

Le férulate de sodium est souvent comparé à d'autres acides phénoliques tels que :

Acide caféique : Les deux composés ont des propriétés antioxydantes, mais le this compound a une meilleure biodisponibilité et une meilleure stabilité.

Acide syringique : Structure similaire, mais le this compound a un éventail plus large d'activités biologiques.

Acide chlorogénique : Bien que les deux aient des effets antioxydants, le this compound est plus efficace pour la protection cardiovasculaire.

Composés similaires :

- Acide caféique

- Acide syringique

- Acide chlorogénique

Le this compound se distingue par sa combinaison unique d'effets antioxydants, anti-inflammatoires et protecteurs cardiovasculaires, ce qui en fait un composé précieux à la fois pour la recherche et les applications thérapeutiques.

Propriétés

IUPAC Name |

sodium;3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4.Na/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTHNHPAQAVBEB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894080 | |

| Record name | Monosodium 3-(4-hydroxy-3-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24276-84-4 | |

| Record name | Monosodium 3-(4-hydroxy-3-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9R,10S,13R,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1259968.png)

![(3E,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B1259971.png)

![2,4-dihydroxy-N'-((1E)-{4-methoxy-3-[(pyridin-2-ylthio)methyl]phenyl}methylene)benzohydrazide](/img/structure/B1259985.png)

![(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B1259989.png)